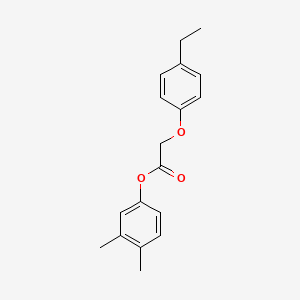

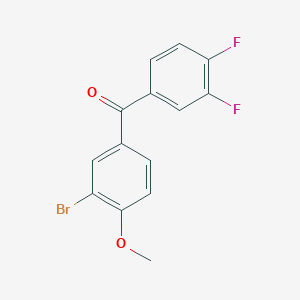

3,4-dimethylphenyl (4-ethylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction 3,4-Dimethylphenyl (4-ethylphenoxy)acetate is a chemical compound of interest due to its structural properties and potential applications in various fields of chemistry. While not directly reported in available literature, compounds with similar structures have been synthesized and characterized, providing insights into their chemical behavior and properties.

Synthesis Analysis The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These processes often yield complex organic compounds from simpler precursors through systematic transformations (Li Bao-lin, 2007).

Molecular Structure Analysis Molecular structure analysis of similar compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, reveals nearly coplanar arrangements of carbon and oxygen atoms, contributing to their unique chemical properties. These structures are determined using techniques like NMR, IR, and X-ray crystallography (L. Baolin et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study conducted by Shimizu et al. (1991) explored the synthesis of 4-alkoxymethylphenols through a copper(II) chloride-acetoxime catalyst/molecular oxygen system, highlighting a method that could be relevant for derivatives of 3,4-dimethylphenyl (4-ethylphenoxy)acetate, focusing on oxidative processes in organic synthesis (Shimizu et al., 1991).

Corrosion Inhibition

- Research by Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives on mild steel in hydrochloric acid, a study relevant to understanding how similar compounds, including possibly 3,4-dimethylphenyl (4-ethylphenoxy)acetate, might serve as corrosion inhibitors (Lgaz et al., 2017).

Antioxidant Capacity

- A study on the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity by Adelakun et al. (2012) provides insights into the potential of phenolic compounds for antioxidant applications, which could relate to the research or development of compounds like 3,4-dimethylphenyl (4-ethylphenoxy)acetate (Adelakun et al., 2012).

Polymer Miscibility and Functional Group Accessibility

- Pehlert et al. (1997) explored the miscibility of polymer blends involving vinylphenol, potentially indicating the relevance of phenolic compounds in modifying polymer properties for specific applications, such as in materials science (Pehlert et al., 1997).

Propiedades

IUPAC Name |

(3,4-dimethylphenyl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-4-15-6-9-16(10-7-15)20-12-18(19)21-17-8-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRFKFAKFJEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl) 2-(4-ethylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)

![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)

![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)